molecular formula C16H11NO4 B14339467 trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene CAS No. 105596-44-9

trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene

Cat. No.: B14339467
CAS No.: 105596-44-9
M. Wt: 281.26 g/mol
InChI Key: UERICTZYIDOLBM-HZPDHXFCSA-N
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Description

trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene: is a derivative of 1-nitropyrene, a polycyclic aromatic hydrocarbon (PAH) that is commonly found in diesel exhaust and other combustion products. This compound is of significant interest due to its potential environmental and health impacts, as well as its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-9,10-dihydro-9,10-dihydroxy-1-nitropyrene typically involves the epoxidation of 1-nitropyrene followed by hydrolysis. The process begins with the formation of 9,10-epoxy-9,10-dihydro-1-nitropyrene, which is then hydrolyzed to yield the desired dihydrodiol compound .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene can undergo further oxidation to form various oxidized derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly involving the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the parent compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted nitropyrene derivatives.

Mechanism of Action

trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene exerts its effects primarily through its interactions with cellular macromolecules. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic outcomes. It is metabolized by cytochrome P450 enzymes to reactive intermediates that can further interact with cellular components .

Comparison with Similar Compounds

  • trans-4,5-Dihydro-4,5-dihydroxy-1-nitropyrene
  • 1-Nitropyrene
  • 4-Nitropyrene

Comparison: trans-9,10-Dihydro-9,10-dihydroxy-1-nitropyrene is unique in its specific dihydrodiol structure, which influences its reactivity and interactions with biological systems. Compared to other nitropyrene derivatives, it has distinct metabolic pathways and forms different reactive intermediates .

Properties

CAS No.

105596-44-9

Molecular Formula

C16H11NO4

Molecular Weight

281.26 g/mol

IUPAC Name

(4R,5R)-3-nitro-4,5-dihydropyrene-4,5-diol

InChI

InChI=1S/C16H11NO4/c18-15-10-3-1-2-8-4-5-9-6-7-11(17(20)21)14(16(15)19)13(9)12(8)10/h1-7,15-16,18-19H/t15-,16-/m1/s1

InChI Key

UERICTZYIDOLBM-HZPDHXFCSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)[C@H]([C@@H](C4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O)O

Canonical SMILES

C1=CC2=C3C(=C1)C(C(C4=C(C=CC(=C43)C=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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